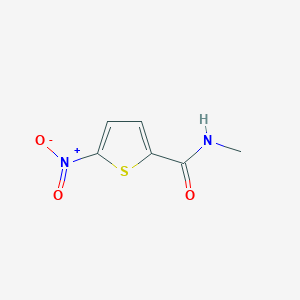

N-methyl-5-nitrothiophene-2-carboxamide

Description

Properties

Molecular Formula |

C6H6N2O3S |

|---|---|

Molecular Weight |

186.19 g/mol |

IUPAC Name |

N-methyl-5-nitrothiophene-2-carboxamide |

InChI |

InChI=1S/C6H6N2O3S/c1-7-6(9)4-2-3-5(12-4)8(10)11/h2-3H,1H3,(H,7,9) |

InChI Key |

FXWVZHIGGCPWLV-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC=C(S1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Key Intermediates: 5-Nitrothiophene-2-Carboxaldehyde

A crucial intermediate in the synthesis of N-methyl-5-nitrothiophene-2-carboxamide is 5-nitrothiophene-2-carboxaldehyde. Its preparation typically involves nitration and functional group transformation steps:

Nitration of Thiophene: Selective nitration of thiophene to produce 2-nitrothiophene is achieved using nitric acid in the presence of solid acid catalysts such as montmorillonite clay or metal ion-exchanged K10 montmorillonite clay catalysts (e.g., Fe³⁺, Al³⁺, Cu²⁺). This process is carried out at 70–80 °C for 5–6 hours, yielding 2-nitrothiophene with high selectivity and environmental safety by avoiding hazardous mixtures like nitric acid and acetic anhydride.

Conversion to 5-Nitrothiophene-2-Carboxaldehyde: The 5-nitrothiophene-2-ylmethylene diacetate intermediate is hydrolyzed under acidic conditions using hydrochloric acid in methanol-water mixture at 65 °C for 8 hours to yield 5-nitrothiophene-2-carboxaldehyde with about 80% yield. Further purification involves refluxing in methanol and precipitation with n-hexane at low temperature to achieve high purity (99.3%).

Formation of this compound

The key step to obtain this compound involves amidation of the carboxaldehyde or its derivatives with methylamine or methylamine equivalents:

Amidation via Activated Intermediates: A common approach involves converting the carboxylic acid or aldehyde derivative into an activated intermediate such as an acid chloride or mixed anhydride, followed by reaction with methylamine. For example, the use of isobutyl chloroformate and N-methylmorpholine in dry tetrahydrofuran (THF) at 0 °C activates the acid intermediate, which then reacts with methylamine at room temperature over 15 hours to yield the N-methyl carboxamide derivative.

Purification: The crude product is quenched with water, extracted with ethyl acetate, washed with brine, dried, and purified by silica gel column chromatography to obtain the target compound in good yield and purity.

Alternative Synthetic Routes and Optimization

Suzuki–Miyaura Coupling: For more complex derivatives involving substituted thiophenes, Suzuki–Miyaura cross-coupling reactions between boronic acid derivatives and halogenated thiophenes under palladium catalysis can be employed to build the thiophene core before amidation.

Optimization of Reaction Conditions: Studies have shown that solvent choice and catalyst presence significantly affect yields. For example, acetone as a solvent with copper(II) chloride catalyst under oxygen atmosphere provides high yields (up to 90%) for related amide transformations. Substitution of acetone with other solvents like acetonitrile or benzene reduces yields significantly.

Summary Table of Preparation Methods

Concluding Remarks

The preparation of this compound is a multistep process involving:

- Selective nitration of thiophene to 2-nitrothiophene using solid acid catalysts,

- Conversion to 5-nitrothiophene-2-carboxaldehyde via hydrolysis,

- Amidation with methylamine through activated intermediates,

- Optional use of palladium-catalyzed coupling for complex derivatives.

Optimization of solvents, catalysts, and reaction conditions is critical to maximize yield and purity. The use of environmentally friendly catalysts and mild conditions aligns with current green chemistry principles.

This synthesis strategy is supported by multiple authoritative sources, including peer-reviewed articles and patents, ensuring robustness and reproducibility in research and industrial contexts.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonating agents under acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

N-methyl-5-nitrothiophene-2-carboxamide is a thiophene 2-carboxamide derivative with applications in medicinal chemistry and materials science due to its unique electronic properties and reactivity. Thiophene-2-carboxamide derivatives have demonstrated antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Scientific Research Applications

- Antibacterial Properties Nitrothiophene carboxamides (NTCs) have potent antibacterial properties and can overcome efflux liability in Gram-negative bacteria . NTC compounds are bactericidal and effective against wild-type and multi-drug resistant clinical isolates of E. coli, Shigella spp., and Salmonella spp .

- Mechanism of Action NTC compounds are prodrugs that require activation by specific nitroreductases within the bacterial cell for their antibacterial activity . Biological activity of nitro-aromatic and nitro-heterocyclic compounds is observed after reduction of the nitro moiety . Single gene knockout of nfsB showed a significantly elevated MIC, implying that this gene may be involved in the antibacterial activity of these compounds .

- Efflux Pump Inhibition NTCs were optimized to reduce binding to AcrB using a structure-based design algorithm . Computational molecular docking simulations evaluated the interaction pattern of compound 7 with the AcrB efflux pump to reduce efflux pump liabilities .

- Antitubercular Activity Nitro-substituted heteroaromatic carboxamides have been synthesized and tested against Mycobacterium tuberculosis cell lines . Electronic density distribution across the nitro-substituted heteroaromatic ring attached to the amide group explains the activities . 1,3,5-Oxadiazole derivatives are candidates for developing novel antitubercular agents .

Related Research

Other studies featuring thiophene derivatives include:

- Antimycobacterial Agents Quinolone derivatives have been identified as antimycobacterial agents .

- Urease Inhibition N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide showed urease inhibition activity .

- Antioxidant Activity 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide was found to possess antioxidant activity .

Mechanism of Action

The mechanism of action of N-methyl-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

- Heterocyclic Core Influence: Thiazole-based analogs (e.g., compounds from ) exhibit antibacterial activity linked to their ability to disrupt bacterial membrane integrity . In contrast, the oxadiazole variant () may display altered binding kinetics due to differences in ring electronegativity and hydrogen-bonding capacity .

- Substituent Effects: Electron-withdrawing groups (e.g., nitro in thiophene carboxamides) enhance reactivity and antibacterial potency by increasing electrophilicity . Fluorinated aryl groups (e.g., 3,5-difluorophenyl in ) improve metabolic stability and target affinity, as seen in the 99.05% purity compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-methyl-5-nitrothiophene-2-carboxamide, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves nitration of the thiophene ring followed by carboxamide functionalization. Key steps include:

- Nitration : Use mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration.

- Methylation : Employ methylating agents (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

- Optimization : Solvent-free "neat" methods or microwave-assisted synthesis can improve reaction efficiency and reduce byproducts .

- Data Validation : Monitor reactions via TLC and characterize intermediates using -NMR to confirm regioselectivity and purity.

Q. How can researchers verify the structural integrity of this compound, and what analytical techniques are critical?

- Structural Confirmation :

- X-ray Crystallography : Resolve crystal packing and confirm bond angles/geometry (e.g., compare with analogous thiophene-carboxamide structures) .

- Spectroscopy : Use -/-NMR to identify methyl (-CH₃) and nitro (-NO₂) groups; IR spectroscopy for carbonyl (C=O) and nitro stretches.

- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks and fragmentation patterns.

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Storage Guidelines :

- Store at 0–6°C in airtight, light-resistant containers due to sensitivity to hydrolysis (carboxamide group) and thermal decomposition (nitro group) .

- Avoid prolonged exposure to humidity; use desiccants in storage vials.

Advanced Research Questions

Q. How does the nitro group’s position (C-5) on the thiophene ring influence electronic properties and reactivity in downstream applications?

- Electronic Effects : The nitro group is a strong electron-withdrawing moiety, polarizing the thiophene ring and activating C-3/C-4 positions for electrophilic substitution.

- Reactivity Studies :

- Reduction : Catalytic hydrogenation (Pd/C, H₂) converts -NO₂ to -NH₂, altering solubility and enabling conjugation for drug-discovery applications .

- Cross-Coupling : Suzuki-Miyaura reactions at C-4 require careful ligand selection (e.g., Pd(PPh₃)₄) due to steric hindrance from the carboxamide group .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., NMR shifts) reported for this compound derivatives?

- Troubleshooting Approaches :

- Solvent Effects : Compare NMR data in deuterated DMSO vs. CDCl₃; carboxamide protons exhibit solvent-dependent shifts .

- Dynamic Effects : Variable-temperature NMR to detect rotational barriers in the carboxamide group.

- Crystallographic Validation : Cross-reference with XRD data to confirm substituent positions .

Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

- In Silico Workflow :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Docking : Screen analogs against target proteins (e.g., kinases) using software like AutoDock Vina; prioritize compounds with strong binding affinities.

- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP, bioavailability).

Methodological Notes

- Synthesis Reproducibility : Document exact stoichiometry and temperature gradients, as minor deviations can lead to regiochemical variability in nitration .

- Data Interpretation : Always cross-validate spectral data with synthetic intermediates to avoid misassignment (e.g., distinguishing methyl and nitro proton environments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.